molecular formula C8H12Br2O4 B1282180 Butane-1,4-diyl bis(2-bromoacetate) CAS No. 67638-54-4

Butane-1,4-diyl bis(2-bromoacetate)

Cat. No. B1282180
CAS RN: 67638-54-4
M. Wt: 331.99 g/mol
InChI Key: UWFWUCCZIMDIIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butane derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 is described as an efficient process that yields a product capable of selective oxidation of sulfides to sulfoxides . Similarly, this compound has been used as a brominating agent for anilines, phenols, and α-bromination of alkanones . These studies suggest that butane derivatives can be synthesized and functionalized to perform specific chemical reactions.

Molecular Structure Analysis

The molecular structure of butane derivatives can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane has been elucidated, revealing a gauche-trans-gauche conformation of the methylene chain . Additionally, the structure of 1,4-Bis(iododiphenyltin)butane has been determined, showing a symmetrical molecule with a tetrahedral coordination around each tin atom . These findings highlight the importance of understanding the molecular structure to predict the reactivity and properties of butane derivatives.

Chemical Reactions Analysis

Butane derivatives participate in various chemical reactions. The selective oxidation of sulfides using a butane derivative as a reagent demonstrates the compound's utility in synthesizing sulfoxides . The selective bromination of anilines, phenols, and alkanones using a butane derivative as a brominating agent showcases its versatility and efficiency in introducing bromine into different substrates . Moreover, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives using a butane-based Brønsted acid catalyst indicates the potential of butane derivatives to catalyze the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of butane derivatives are influenced by their molecular structure. The solubility, stability, and reactivity of these compounds are crucial for their practical applications. For instance, the high water solubility of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 facilitates the isolation of products and the recovery of the spent reagent . The crystallographic data provided for certain butane derivatives give insights into their solid-state properties, such as density and bond lengths, which are essential for understanding their behavior in various conditions .

Scientific Research Applications

1. Molecular Structure Analysis

Butane-1,4-diyl bis(2-bromoacetate) and its derivatives have been studied for their molecular structures. For instance, butane-1,4-diyl bis(S-thio­acetate) has been examined in solid-state using X-ray crystallography, revealing centrosymmetric molecules associated via weak hydrogen bonds (Fleischer & Schollmeyer, 2003).

2. Catalyst in Organic Synthesis

This compound has been utilized in several organic synthesis processes. For example, it has been used in the selective oxidation of sulfides to sulfoxides (Bayat, Shirini & Goli-Jolodar, 2018) and in the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives (Goli-Jolodar & Shirini, 2017).

3. Synthesis of Benzoxazoles

Butane-1,4-diyl bis(2-bromoacetate) derivatives have also been effective in synthesizing novel benzoxazoles, offering advantages like solvent-free conditions and excellent yields (Nikpassand, Zare Fekri & Farokhian, 2015).

4. Preparation of Nanocomposites

This chemical has been used in the preparation of polythiourethane and clay-based nanocomposites, demonstrating significant improvements in thermal stability, crystallinity, and thermophysical properties (Pirayesh, Qolizade, Talebi & Salami‐Kalajahi, 2022).

5. Catalytic Oxidation of Alcohols

A study explored the use of an ionic hybrid catalyst derived from butane-1,4-diyl bis(2-bromoacetate) for the oxidation of alcohols, showing high conversion and selectivity with good reusability (Leng, Zhao, Zhang, Chen & Wang, 2012).

6. Synthesis of Mesomorphic Properties

Researchers have synthesized and analyzed esters derived from butane-1,4-diyl bis(2-bromoacetate) to study their mesomorphic properties, contributing to the understanding of structural factors in mesogenic compounds (Maksimenko, Novikova, Kondrat’eva, Kuz'min, Ognichenko & Yarkova, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 2-Butene-1,4-diyl bis(bromoacetate), suggests that in case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

4-(2-bromoacetyl)oxybutyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFWUCCZIMDIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(=O)CBr)COC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516589
Record name Butane-1,4-diyl bis(bromoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-1,4-diyl bis(2-bromoacetate)

CAS RN

67638-54-4
Record name Butane-1,4-diyl bis(bromoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bhadani, T Okano, T Ogura, T Misono, K Sakai… - Colloids and Surfaces A …, 2016 - Elsevier
Aqueous micellar solution of piperidinium gemini surfactants was investigated by small angle X-ray scattering (SAXS) and the real space structural information of the micelles was …
Number of citations: 26 www.sciencedirect.com

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